molecular formula C20H22ClNO2 B4175212 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE

Cat. No.: B4175212
M. Wt: 343.8 g/mol
InChI Key: QYFNCWNZUWRXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tetrahydroquinoline ring system substituted with a propanoyl group and a chlorinated dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE typically involves a multi-step process. One common approach starts with the preparation of the key intermediate, 4-chloro-3,5-dimethylphenol, which is then reacted with propanoyl chloride to form 2-(4-chloro-3,5-dimethylphenoxy)propanoyl chloride. This intermediate is subsequently reacted with 1,2,3,4-tetrahydroquinoline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors or batch reactors may be employed depending on the production scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic ring or the tetrahydroquinoline moiety.

Scientific Research Applications

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE has found applications in several scientific domains:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]pyrrolidine
  • 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine

Uniqueness

Compared to similar compounds, 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE stands out due to its unique tetrahydroquinoline ring system, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2/c1-13-11-17(12-14(2)19(13)21)24-15(3)20(23)22-10-6-8-16-7-4-5-9-18(16)22/h4-5,7,9,11-12,15H,6,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFNCWNZUWRXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE
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2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE
Reactant of Route 3
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2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE
Reactant of Route 4
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2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE
Reactant of Route 5
Reactant of Route 5
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE
Reactant of Route 6
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE

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